4-Chloro-6-[4-(6-chloro-5-formyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-2-methylsulfanylpyrimidine-5-carbaldehyde
Overview
Description
4-Chloro-6-[4-(6-chloro-5-formyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-2-methylsulfanylpyrimidine-5-carbaldehyde is a complex organic compound characterized by its unique structure, which includes multiple pyrimidine rings, piperazine, and aldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-[4-(6-chloro-5-formyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-2-methylsulfanylpyrimidine-5-carbaldehyde typically involves multiple steps, including the formation of pyrimidine rings and the introduction of functional groups such as chloro, formyl, and methylsulfanyl groups. Common synthetic routes may involve:
Formation of Pyrimidine Rings: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: Chlorination, formylation, and methylsulfanylation are carried out using specific reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-[4-(6-chloro-5-formyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-2-methylsulfanylpyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-6-[4-(6-chloro-5-formyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-2-methylsulfanylpyrimidine-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-[4-(6-chloro-5-formyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-2-methylsulfanylpyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Chloro-6-[4-(6-chloro-5-formyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-2-methylsulfanylpyrimidine-5-carbaldehyde is unique due to its combination of multiple functional groups and its potential for diverse chemical reactions and applications. Its structure allows for a wide range of modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
4-chloro-6-[4-(6-chloro-5-formyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-2-methylsulfanylpyrimidine-5-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N6O2S2/c1-27-15-19-11(17)9(7-25)13(21-15)23-3-5-24(6-4-23)14-10(8-26)12(18)20-16(22-14)28-2/h7-8H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEGVINFXRDFNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)C=O)N2CCN(CC2)C3=C(C(=NC(=N3)SC)Cl)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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